2,3-Difluoro-4-iodophenol
Overview
Description
2,3-Difluoro-4-iodophenol is an organic compound with the chemical formula C6H3F2IOH. It is characterized by the presence of two fluorine atoms and one iodine atom attached to a phenol ring. This compound appears as white or yellow crystals and is soluble in organic solvents such as chloroform and ethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Difluoro-4-iodophenol can be synthesized through a multi-step process:
Starting Material: The synthesis begins with iodophenol.
Fluorination: Iodophenol is reacted with fluorine gas to introduce the fluorine atoms, resulting in the formation of this compound.
Reaction Conditions: This reaction is typically carried out in a reactor under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-4-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: It is commonly used in substitution reactions of aromatic compounds.
Oxidation and Reduction: The phenolic group can participate in oxidation and reduction reactions, although specific details on these reactions are less documented.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include halogenating agents and nucleophiles. Conditions often involve the use of solvents like chloroform or ethanol and controlled temperatures.
Oxidation and Reduction: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) can be used.
Major Products:
Substitution Reactions: The major products depend on the nature of the substituent introduced. For example, halogenation can yield various halogenated phenols.
Oxidation and Reduction: Products include quinones and hydroquinones, depending on the reaction pathway.
Scientific Research Applications
2,3-Difluoro-4-iodophenol has several applications in scientific research:
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein-ligand binding.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with studies focusing on its role in drug development.
Mechanism of Action
The reactivity of 2,3-difluoro-4-iodophenol is influenced by the electron-withdrawing nature of the fluorine atoms. This effect enhances the compound’s electrophilicity, making it more reactive in substitution reactions. The iodine atom also plays a role in directing the reactivity of the phenol ring.
Molecular Targets and Pathways:
Electrophilic Substitution: The compound’s structure facilitates electrophilic substitution reactions, where the fluorine atoms stabilize the transition state.
Enzyme Interactions: In biological systems, the compound can interact with enzymes, affecting their activity and function.
Comparison with Similar Compounds
2,4-Difluorophenol: Similar in structure but lacks the iodine atom, resulting in different reactivity and applications.
4-Iodophenol: Contains an iodine atom but lacks the fluorine atoms, leading to variations in chemical behavior.
2,3-Difluorophenol:
Uniqueness: 2,3-Difluoro-4-iodophenol’s combination of fluorine and iodine atoms on the phenol ring makes it unique. This combination enhances its reactivity and allows for diverse applications in synthesis and research.
Properties
IUPAC Name |
2,3-difluoro-4-iodophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2IO/c7-5-3(9)1-2-4(10)6(5)8/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJVMKIJWFFXCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617653 | |
Record name | 2,3-Difluoro-4-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144292-40-0 | |
Record name | 2,3-Difluoro-4-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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